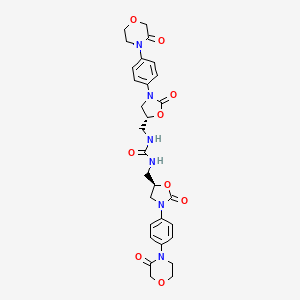
1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea is a useful research compound. Its molecular formula is C29H32N6O9 and its molecular weight is 608.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea, also known by its CAS number 2459945-88-9, is a synthetic compound that belongs to the class of oxazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly as an antithrombotic agent. Its structural complexity and the presence of specific functional groups contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H32N6O9, with a molecular weight of approximately 608.61 g/mol. The compound features multiple chiral centers and a unique oxazolidinone core, which is pivotal for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 2459945-88-9 |
| Molecular Formula | C29H32N6O9 |
| Molecular Weight | 608.61 g/mol |
| Purity | ≥95% |
Antithrombotic Properties
Research indicates that this compound exhibits significant antithrombotic activity. It functions as a direct inhibitor of Factor Xa (FXa), an essential component in the coagulation cascade. By inhibiting FXa, this compound can prevent thrombus formation and is therefore considered for therapeutic applications in managing thromboembolic disorders.
The mechanism by which this compound exerts its antithrombotic effects involves:
- Direct Inhibition of Factor Xa : The compound binds to the active site of FXa, preventing its interaction with prothrombin.
- Reduction of Thrombin Generation : By inhibiting FXa, it subsequently reduces thrombin levels, which are crucial for platelet aggregation and clot formation.
Pharmacokinetics and Efficacy
Studies have demonstrated favorable pharmacokinetic profiles for this compound:
- Bioavailability : High oral bioavailability has been observed in animal models.
- Half-life : The compound exhibits a moderate half-life, allowing for once-daily dosing regimens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with varying doses of the compound showed a significant reduction in thrombus size compared to control groups.
- Comparative Studies : When compared to existing anticoagulants like rivaroxaban, this compound demonstrated comparable efficacy with potentially fewer side effects.
Propiedades
IUPAC Name |
1,3-bis[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O9/c36-25-17-41-11-9-32(25)19-1-5-21(6-2-19)34-15-23(43-28(34)39)13-30-27(38)31-14-24-16-35(29(40)44-24)22-7-3-20(4-8-22)33-10-12-42-18-26(33)37/h1-8,23-24H,9-18H2,(H2,30,31,38)/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYVVSKNFAMRGJ-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)NCC4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)NC[C@@H]4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














